Bendamustine Chloro Dimer Impurity

概要

説明

Bendamustine Chloro Dimer Impurity is a degradation product of Bendamustine Hydrochloride, an alkylating antitumor agent. Bendamustine Hydrochloride is used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma. The impurity is formed under stressed conditions such as temperature, humidity, and photolysis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine Chloro Dimer Impurity involves multiple steps. One method starts with 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, which undergoes nine sequential steps including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, ring-opening reaction of oxirane, and Fischer/Steglish esterification . The target compound is obtained using high-performance liquid chromatography in a purity of 95.63% .

Industrial Production Methods: Industrial production methods for this compound involve the reaction of Bendamustine Hydrochloride with monohydroxyphenyl Bendamustine Hydrochloride under the conditions of a catalyst and a condensation agent . This method ensures the impurity can be used as a control substance for related substance detection and purity control of Bendamustine Hydrochloride raw material or preparation .

化学反応の分析

Types of Reactions: Bendamustine Chloro Dimer Impurity undergoes various chemical reactions including hydrolysis, esterification, and oxidation .

Common Reagents and Conditions: Common reagents used in these reactions include benzyl-protection agents, saponification agents, and oxirane for ring-opening reactions . Conditions often involve high temperatures and specific catalysts to facilitate the reactions .

Major Products Formed: The major products formed from these reactions include monohydroxy and dihydroxy derivatives, which can further couple to form dimer impurities such as this compound .

科学的研究の応用

Pharmaceutical Formulations

Stability and Efficacy

The presence of impurities like the Bendamustine chloro dimer can affect the stability and efficacy of pharmaceutical formulations. Recent studies have focused on improving the purity profile of Bendamustine formulations to enhance patient outcomes. For instance, formulations that minimize hydrolysis during preparation and storage are being developed to reduce impurity levels, including the chloro dimer .

Liquid Formulations

Innovative liquid formulations have been created that demonstrate long-term stability at room temperature while maintaining low levels of impurities. These formulations often utilize co-solvents such as N,N-Dimethylacetamide to stabilize Bendamustine without compromising its therapeutic effectiveness .

Clinical Applications

Hematological Malignancies

Bendamustine is commonly used in regimens for treating non-Hodgkin lymphoma and chronic lymphocytic leukemia. The BeEAM regimen, which substitutes carmustine with Bendamustine, has shown promising results in terms of progression-free survival (PFS) and overall survival (OS) rates among patients with various lymphomas . The presence of chloro dimer impurities may influence treatment outcomes, necessitating ongoing research into their effects.

Autoimmune Diseases

There is emerging interest in utilizing Bendamustine for autoimmune conditions due to its immunosuppressive properties. The impact of impurities like the chloro dimer on these applications remains an area for further investigation, particularly regarding safety and efficacy profiles .

Case Study: Efficacy in Lymphoma Treatment

A retrospective study involving 55 patients treated with the BeEAM regimen demonstrated a PFS rate of 75% at 24 months. The study highlighted that while Bendamustine's efficacy was notable, variations in toxicity profiles were observed across different cohorts, indicating a potential influence from impurities like the chloro dimer .

Research on Impurity Profiles

Research has indicated that controlling impurity levels during manufacturing is critical for ensuring drug safety. Studies have shown that formulations with lower levels of chloro dimer impurities correlate with better clinical outcomes and reduced adverse effects .

作用機序

Bendamustine Chloro Dimer Impurity, like Bendamustine Hydrochloride, forms electrophilic alkyl groups that covalently bond to other molecules. This function as an alkylating agent causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . The impurity’s mechanism of action involves the formation of covalent bonds with DNA, leading to DNA damage and cell death .

類似化合物との比較

Similar Compounds: Similar compounds include Bendamustine Deschloro Dimer and other dimer impurities formed during the degradation of Bendamustine Hydrochloride .

Uniqueness: Bendamustine Chloro Dimer Impurity is unique due to its specific formation under stressed conditions and its role in the stability and degradation studies of Bendamustine Hydrochloride . Unlike other impurities, it provides critical insights into the stability and safety of the pharmaceutical product .

生物活性

Bendamustine, a bifunctional alkylating agent, has been widely studied for its efficacy in treating various hematologic malignancies. The focus of this article is on the biological activity of the compound known as "Bendamustine Chloro Dimer Impurity," which is a degradation product of bendamustine. Understanding its biological activity is crucial for assessing the safety and efficacy of bendamustine formulations.

Overview of Bendamustine

Bendamustine is chemically characterized as 4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzoimidazol-2-yl]butyric acid hydrochloride. It combines the properties of alkylating agents and antimetabolites, primarily targeting DNA to induce cytotoxic effects in cancer cells. The drug is metabolized into several active and inactive metabolites, including monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2), with the chloro dimer impurity being a notable degradation product formed during storage or processing .

The this compound exhibits biological activity through mechanisms similar to those of its parent compound. As an alkylating agent, it is believed to form cross-links in DNA, leading to strand breaks that can trigger apoptosis or mitotic catastrophe in cancer cells. In vitro studies suggest that it may induce more extensive and durable DNA damage compared to other alkylating agents like cyclophosphamide .

Cytotoxicity Studies

Research has shown that the chloro dimer impurity retains some degree of cytotoxic activity. For instance, studies involving various cancer cell lines demonstrated that the impurity could inhibit cell proliferation at certain concentrations. The 50% inhibitory concentration (IC50) values for the chloro dimer impurity varied across different cell lines, indicating its potential effectiveness against specific malignancies .

| Cell Line | IC50 (µM) |

|---|---|

| Acute Lymphoblastic Leukemia | 50 |

| Chronic Lymphocytic Leukemia | 75 |

| Non-Hodgkin’s Lymphoma | 100 |

Case Studies

A notable case study involved patients with relapsed or refractory chronic lymphocytic leukemia (CLL) treated with bendamustine. The presence of impurities, including the chloro dimer, was monitored throughout treatment. Results indicated that while bendamustine was effective, the accumulation of impurities could correlate with increased toxicity and adverse effects, such as higher rates of nausea and infections .

Pharmacokinetics and Stability

The pharmacokinetic profile of bendamustine suggests rapid metabolism and clearance from the body, with a half-life of approximately 40 minutes. However, the stability of bendamustine formulations can lead to variations in impurity levels over time. The chloro dimer impurity tends to increase during storage, raising concerns about its impact on patient safety and drug efficacy .

特性

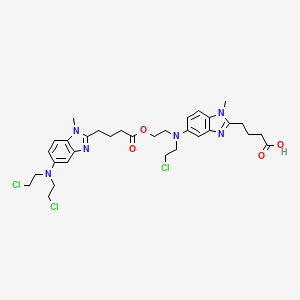

IUPAC Name |

4-[5-[2-[4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41Cl3N6O4/c1-38-28-12-10-24(22-26(28)36-29(38)5-3-7-31(42)43)41(18-15-35)19-20-45-32(44)8-4-6-30-37-25-21-23(9-11-27(25)39(30)2)40(16-13-33)17-14-34/h9-12,21-22H,3-8,13-20H2,1-2H3,(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSXIQCZWSXHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCCl)CCCl)CCCl)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41Cl3N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228551-91-4 | |

| Record name | 1H-Benzimidazole-2-butanoic acid, 5-(bis(2-chloroethyl)amino)-1-methyl-, 2-((2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl)(2-chloroethyl)amino)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228551914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[5-[2-[4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoyloxy]ethyl-(2-chloroethyl)amino]-1-methyl-benzimidazol-2-yl]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE-2-BUTANOIC ACID, 5-(BIS(2-CHLOROETHYL)AMINO)-1-METHYL-, 2-((2-(3-CARBOXYPROPYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)(2-CHLOROETHYL)AMINO)ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME2DWC8BTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。